molecular formula C21H16N2O2 B2403203 (E)-2-シアノ-3-(4-メトキシフェニル)-N-ナフタレン-1-イルプロプ-2-エンアミド CAS No. 1321862-48-9

(E)-2-シアノ-3-(4-メトキシフェニル)-N-ナフタレン-1-イルプロプ-2-エンアミド

カタログ番号: B2403203
CAS番号: 1321862-48-9
分子量: 328.371
InChIキー: PTQPUJIHNNVUCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule and their arrangement .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis process is often optimized to increase yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to study molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, as well as its reactivity and stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical reactivity. These properties can be determined through a variety of experimental techniques .

作用機序

Target of Action

The primary targets of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This interaction inhibits the activation of these receptors, thereby preventing the downstream signaling pathways that lead to cancer progression .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 affects multiple biochemical pathways involved in cell proliferation, angiogenesis, and metastasis . By blocking these pathways, the compound can potentially slow down or halt the progression of cancers that are dependent on these signaling pathways .

Pharmacokinetics

It has been reported that the compound meets the admet (absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness requirements . This suggests that the compound has good bioavailability and is likely to be well-absorbed and distributed in the body, metabolized effectively, and excreted without causing toxicity .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of EGFR and VEGFR-2 activation, which in turn leads to a decrease in cell proliferation, angiogenesis, and metastasis . These effects could potentially result in the slowing down or halting of cancer progression .

実験室実験の利点と制限

One advantage of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide is that it has shown promising results in preclinical models of cancer, and has the potential to be developed into a new cancer therapy. One limitation is that it is not yet clear whether (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide will be effective in humans, and further clinical trials will be needed to determine its safety and efficacy.

将来の方向性

There are several potential future directions for research on (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide. One direction is to investigate its potential as a therapy for specific types of cancer, such as leukemia or breast cancer. Another direction is to explore its potential as a combination therapy with other cancer drugs, such as chemotherapy or immunotherapy. Additionally, further research is needed to understand the mechanisms underlying (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide's anti-inflammatory and anti-parasitic effects, and to explore its potential as a therapy for other diseases.

合成法

The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide involves several steps, starting with the reaction of 4-methoxybenzaldehyde with 2-naphthylamine to form 4-methoxy-N-(naphthalen-2-yl)aniline. This intermediate is then reacted with ethyl cyanoacetate to form (E)-2-cyano-3-(4-methoxyphenyl)acrylamide. Finally, this compound is reacted with NEDD8-activating enzyme inhibitor (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide to form (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide.

科学的研究の応用

量子計算による調査

この化合物は量子計算化学の分野で研究されています . 理論的なIR、NMR(GIAO法を用いて)、UV、および非線形光学特性(NLO)が、4つの異なる溶媒について計算されました . 時間依存(TD)DFTを用いた計算されたHOMO-LUMOエネルギーは、分子内で電荷移動が起こることを明らかにしています .

薬物動態と薬物様性

in silicoによる吸収、分布、代謝、および排泄(ADME)分析は、分子のいくつかの物理化学的、親油性、水溶性、薬物動態、薬物様性、および薬理学的特性を決定するために実行されました . 試験されたすべての化合物は、リピンスキのルールオブファイブの違反が1つもない状態で、ADMETと薬物様性の要件を満たしていました .

分子ドッキング

分子ドッキング計算が実行され、結果が詳細に評価されました . 最も高い結合親和性は、MOLb-VEGFR-2複合体(-9.925 kcal/mol)とMOLg-EGFR複合体(-5.032 kcal/mol)によって示されました .

トリプルネガティブ癌の治療

この化合物とその修飾された誘導体は、in silicoアプローチを通じて、トリプルネガティブ癌の治療におけるEGFRおよびVEGFR-2に対する治療活性について研究されています . EGFRおよびVEGFR-2受容体のドメインにおける分子の相互作用は、複合体の分子動力学シミュレーションを通じて、よりよく理解されました .

生物活性

ペンダント1,2,3-トリアゾール環系を含む化合物は、タゾバクタムやセフトリジンなどの薬剤の有効成分です . 他のトリアゾール誘導体も有効で、カルボキサミドトリアゾールの抗腫瘍活性や、部分発作の治療における抗てんかん薬としてのルフィナミドの応用が例として挙げられます .

遷移金属触媒

「(E)-2-シアノ-3-(4-メトキシフェニル)-N-ナフタレン-1-イルプロプ-2-エンアミド」とは直接関係ありませんが、構造的に類似した3価のリン配位子は、遷移金属触媒で使用されていることに注目すべきです . これは、さまざまな構造の新しいホスフィンの設計と、その特性の調整にインスピレーションを与えています .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. This can include studying the compound’s effects on cells or organisms, and determining its toxicity, carcinogenicity, and potential environmental impact .

特性

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-25-18-11-9-15(10-12-18)13-17(14-22)21(24)23-20-8-4-6-16-5-2-3-7-19(16)20/h2-13H,1H3,(H,23,24)/b17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQPUJIHNNVUCA-GHRIWEEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。